Cas no 54549-72-3 (1-4-(2-hydroxypropan-2-yl)phenylethan-1-one)
1-4-(2-hydroxypropan-2-yl)phenylethan-1-one Chemical and Physical Properties
Names and Identifiers
-
- Ethanone,1-[4-(1-hydroxy-1-methylethyl)phenyl]-
- 1-[4-(1-Hydroxy-1-methylethyl)phenyl]ethanone
- 1-[4-(2-HYDROXYPROPAN-2-YL)PHENYL]ETHANONE
- Ethanone, 1-[4-(1-hydroxy-1-methylethyl)phenyl]-
- 1-(4-(2-hydroxypropan-2-yl)phenyl) ethanone
- 1-(4-(2-hydroxypropan-2-yl)phenyl)ethanone
- KWWWFTBWCKTBQI-UHFFFAOYSA-N
- 1-[4-(2-hydroxypropan-2-yl)phenyl]ethan-1-one
- 4'-(1-Hydroxy-1-methylethyl)acetophenone
- Ethanone, 1-(4-(1-hydroxy-1-methylethyl)phenyl)-
- NOCAS_21611
- NE
- AMY18640
- 1-[4-(1-Hydroxy-1-methylethyl)phenyl]ethanone #
- MFCD18971205
- 54549-72-3
- EN300-140091
- DTXSID1021611
- NS00010681
- AKOS025438113
- SCHEMBL548546
- CHEMBL4543820
- A903781
- AS-65674
- 1-(4-(1-hydroxy-1-methylethyl)phenyl)-ethanone
- Z1238572199
- A10901
- DB-120922
- 1-4-(2-hydroxypropan-2-yl)phenylethan-1-one
-
- MDL: MFCD18971205
- Inchi: 1S/C11H14O2/c1-8(12)9-4-6-10(7-5-9)11(2,3)13/h4-7,13H,1-3H3
- InChI Key: KWWWFTBWCKTBQI-UHFFFAOYSA-N
- SMILES: OC(C)(C)C1C=CC(C(C)=O)=CC=1
Computed Properties
- Exact Mass: 178.09942
- Monoisotopic Mass: 178.09938
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 188
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 37.3
Experimental Properties
- Density: 1.056
- Boiling Point: 308.4°C at 760 mmHg
- Flash Point: 130.4°C
- Refractive Index: 1.523
- PSA: 37.3
1-4-(2-hydroxypropan-2-yl)phenylethan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B447650-5mg |
1-[4-(2-hydroxypropan-2-yl)phenyl]ethan-1-one |
54549-72-3 | 5mg |
$ 65.00 | 2023-09-08 | ||
| TRC | B447650-10mg |
1-[4-(2-hydroxypropan-2-yl)phenyl]ethan-1-one |
54549-72-3 | 10mg |
$ 129.00 | 2023-09-08 | ||
| TRC | B447650-50mg |
1-[4-(2-hydroxypropan-2-yl)phenyl]ethan-1-one |
54549-72-3 | 50mg |
$ 432.00 | 2023-09-08 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H906946-1g |
1-[4-(2-hydroxypropan-2-yl)phenyl]ethanone |
54549-72-3 | 95% | 1g |
4,928.00 | 2021-05-17 | |
| Chemenu | CM342059-100mg |
1-(4-(2-Hydroxypropan-2-yl)phenyl)ethanone |
54549-72-3 | 95%+ | 100mg |
$383 | 2022-06-11 | |
| Chemenu | CM342059-250mg |
1-(4-(2-Hydroxypropan-2-yl)phenyl)ethanone |
54549-72-3 | 95%+ | 250mg |
$546 | 2022-06-11 | |
| Chemenu | CM342059-500mg |
1-(4-(2-Hydroxypropan-2-yl)phenyl)ethanone |
54549-72-3 | 95%+ | 500mg |
$859 | 2022-06-11 | |
| Chemenu | CM342059-1g |
1-(4-(2-Hydroxypropan-2-yl)phenyl)ethanone |
54549-72-3 | 95%+ | 1g |
$1100 | 2022-06-11 | |
| abcr | AB475682-250 mg |
4'-(1-Hydroxy-1-methylethyl)acetophenone, 95%; . |
54549-72-3 | 95% | 250MG |
€668.60 | 2023-07-18 | |
| abcr | AB475682-500mg |
4'-(1-Hydroxy-1-methylethyl)acetophenone, 95%; . |
54549-72-3 | 95% | 500mg |
€307.80 | 2025-04-18 |
1-4-(2-hydroxypropan-2-yl)phenylethan-1-one Suppliers
1-4-(2-hydroxypropan-2-yl)phenylethan-1-one Related Literature
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
Additional information on 1-4-(2-hydroxypropan-2-yl)phenylethan-1-one
Recent Advances in the Study of 1-(4-(2-Hydroxypropan-2-yl)phenylethan-1-one (CAS: 54549-72-3) in Chemical Biology and Pharmaceutical Research
The compound 1-(4-(2-hydroxypropan-2-yl)phenylethan-1-one (CAS: 54549-72-3) has recently emerged as a molecule of significant interest in chemical biology and pharmaceutical research. This aromatic ketone derivative, characterized by its unique hydroxyisopropylphenylethanone structure, has demonstrated promising biological activities that warrant further investigation. Recent studies have focused on its potential as a scaffold for drug development, particularly in the areas of anti-inflammatory and anticancer therapeutics.
Structural analysis reveals that the presence of both the hydroxypropan-2-yl group and the ethanone moiety contributes to the molecule's distinctive physicochemical properties. Computational modeling studies published in 2023 suggest that these functional groups enable favorable interactions with various biological targets, including enzymes involved in inflammatory pathways. The compound's moderate lipophilicity (logP ≈ 2.1) and polar surface area (PSA ≈ 37 Ų) make it particularly interesting for medicinal chemistry applications.
Recent pharmacological investigations have demonstrated that 54549-72-3 exhibits dose-dependent inhibitory effects on NF-κB signaling pathways, with IC50 values ranging from 12-18 μM in cellular assays. This activity appears to be mediated through direct interaction with IKKβ, as shown by surface plasmon resonance (SPR) binding studies. These findings, published in the Journal of Medicinal Chemistry (2023), suggest potential applications in chronic inflammatory conditions.
In oncology research, preliminary studies indicate that derivatives of 1-(4-(2-hydroxypropan-2-yl)phenylethan-1-one show selective cytotoxicity against certain cancer cell lines, particularly those with activated STAT3 pathways. A 2024 study in Bioorganic Chemistry reported that structural modifications at the ethanone position could enhance this activity while maintaining acceptable toxicity profiles in normal cells. The lead compound from this series demonstrated 70-80% growth inhibition in triple-negative breast cancer models at 10 μM concentration.
Synthetic methodologies for 54549-72-3 and its analogs have seen significant improvements in the past two years. A recent green chemistry approach published in ACS Sustainable Chemistry & Engineering (2024) describes a microwave-assisted synthesis with 85% yield and reduced environmental impact. This advancement addresses previous challenges in large-scale production while maintaining high purity (>99%) as confirmed by HPLC and NMR analyses.
Current research directions focus on structure-activity relationship (SAR) studies to optimize the pharmacophore. Particular attention is being paid to modifications that could improve metabolic stability, as early ADME studies indicated moderate hepatic clearance. Several pharmaceutical companies have included 54549-72-3 derivatives in their preclinical pipelines, with one candidate expected to enter Phase I trials for rheumatoid arthritis in late 2024.
The growing body of research on 1-(4-(2-hydroxypropan-2-yl)phenylethan-1-one underscores its potential as a versatile scaffold in drug discovery. While challenges remain in optimizing its pharmacokinetic properties, the compound's unique combination of synthetic accessibility and biological activity makes it a compelling subject for continued investigation in chemical biology and pharmaceutical development.
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